molecular formula C14H9F6P B14466954 Bis[3-(trifluoromethyl)phenyl]phosphane CAS No. 65796-64-7

Bis[3-(trifluoromethyl)phenyl]phosphane

Cat. No.: B14466954
CAS No.: 65796-64-7
M. Wt: 322.18 g/mol
InChI Key: SLEAUGLJRCPRES-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl]phosphane is a chemical compound known for its unique properties and applications in various fields. It is a phosphine ligand that contains two 3-(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is widely used in organic synthesis, particularly in catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure consistent quality and yield. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trifluoromethyl)phenyl]phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines. These products have various applications in organic synthesis and catalysis .

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl]phosphane involves its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal centers through the phosphorus atom, facilitating various catalytic processes. The trifluoromethyl groups enhance the stability and reactivity of the complexes, making them effective in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(trifluoromethyl)phenyl]phosphane is unique due to its specific structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of trifluoromethyl groups increases the electron-withdrawing ability, making it a highly effective ligand in various chemical processes .

Properties

CAS No.

65796-64-7

Molecular Formula

C14H9F6P

Molecular Weight

322.18 g/mol

IUPAC Name

bis[3-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C14H9F6P/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H

InChI Key

SLEAUGLJRCPRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)PC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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